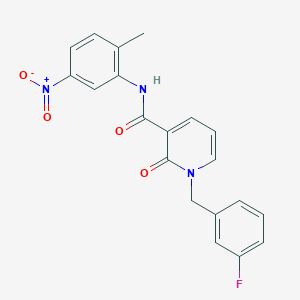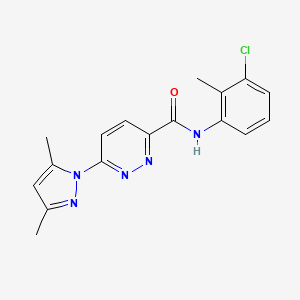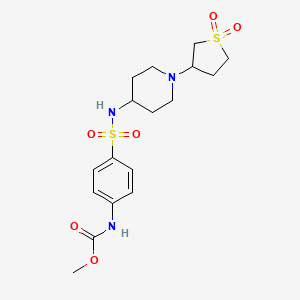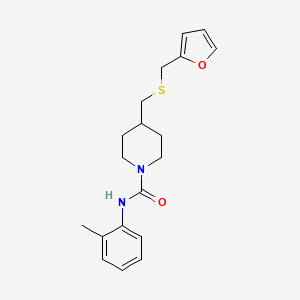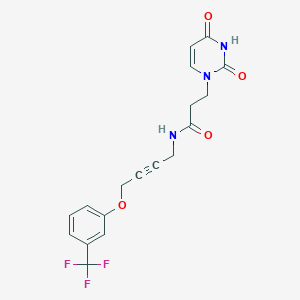
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)propanamide is an organic molecule characterized by the presence of multiple functional groups, including a dihydropyrimidinyl core, a trifluoromethylphenoxy moiety, and a propanamide linkage. This complex structure suggests it is a compound of significant interest in the fields of organic chemistry and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)propanamide typically involves the following steps:
Formation of the dihydropyrimidinone core: : This can be achieved through a Biginelli reaction, involving the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the trifluoromethylphenoxy group: : This step usually involves a nucleophilic aromatic substitution reaction between 3-(trifluoromethyl)phenol and an appropriate electrophile.
Attachment of the propanamide group: : This might involve amidation reactions, where the amine group from the dihydropyrimidinone intermediate reacts with a suitable acyl chloride or anhydride.
Industrial Production Methods
Industrial production may adopt similar routes but with optimizations for yield, scalability, and cost-efficiency. This could include the use of high-throughput reactors and automated purification systems to streamline production.
化学反応の分析
Types of Reactions it Undergoes
Reduction: : Reduction might occur at carbonyl groups, potentially converting them into alcohols.
Substitution: : Nucleophilic or electrophilic substitutions can occur, especially at reactive sites like the trifluoromethylphenoxy group.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) could be used.
Reduction: : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) might be employed.
Substitution: : Typical reagents could include halogens (for electrophilic substitutions) and nucleophiles like thiols or amines.
Major Products Formed
Oxidation: : Corresponding carboxylic acids or alcohols.
Reduction: : Alcohol derivatives.
Substitution: : Varied substituted derivatives, depending on the reagents used.
科学的研究の応用
Chemistry
The compound can serve as a building block in the synthesis of more complex molecules, useful in organic synthesis and material science research.
Biology
Due to its complex structure, it could interact with various biological targets, making it a candidate for biochemical assays and enzymatic studies.
Medicine
Its potential pharmacophoric elements suggest it might be explored for therapeutic applications, such as antiviral, antibacterial, or anticancer agents.
Industry
In industrial applications, it could be part of advanced materials or specialty chemicals, given its stability and reactive groups.
作用機序
The mechanism by which 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)propanamide exerts its effects would depend on its target. If it were used as a drug, its mechanism might involve:
Molecular targets: : Binding to enzymes, receptors, or DNA.
Pathways: : Modulating specific biochemical pathways, perhaps by inhibiting enzymes or altering gene expression.
類似化合物との比較
Similar compounds might include other dihydropyrimidinones or trifluoromethylphenoxy derivatives. Compared to these, 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)propanamide stands out due to its unique combination of these functional groups, potentially offering distinct reactivity and biological activity.
List of Similar Compounds
Dihydropyrimidinone derivatives
Trifluoromethylphenoxy derivatives
Compounds with combined pyrimidine and amide functionalities
There you go
特性
IUPAC Name |
3-(2,4-dioxopyrimidin-1-yl)-N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O4/c19-18(20,21)13-4-3-5-14(12-13)28-11-2-1-8-22-15(25)6-9-24-10-7-16(26)23-17(24)27/h3-5,7,10,12H,6,8-9,11H2,(H,22,25)(H,23,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHPLEPTVYGJIIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC#CCNC(=O)CCN2C=CC(=O)NC2=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
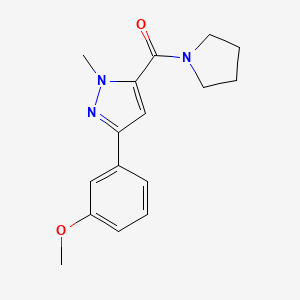
![7-(4-bromophenyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2518500.png)
![(5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2518501.png)
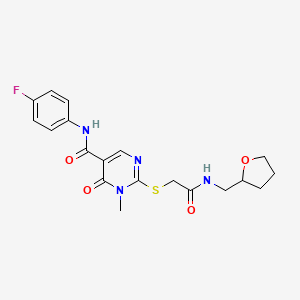
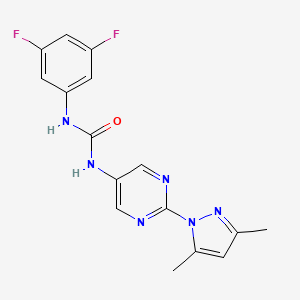
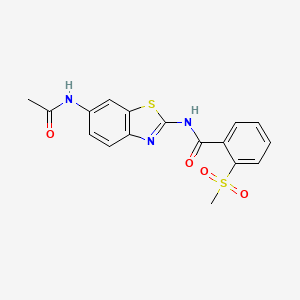
![3-(1H-benzo[d]imidazol-2-yl)-8-((diethylamino)methyl)-6-ethyl-7-hydroxy-4H-chromen-4-one](/img/structure/B2518509.png)
![N-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}adamantane-1-carboxamide](/img/structure/B2518510.png)
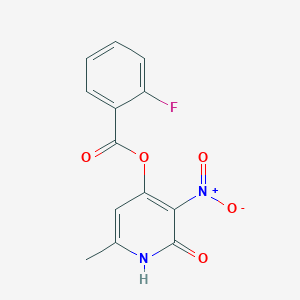
![2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-1-phenylethan-1-one](/img/structure/B2518515.png)
